molecular formula C21H23N5Na2O6 B608714 LY249543 disodium CAS No. 106400-18-4

LY249543 disodium

Cat. No. B608714
M. Wt: 487.4235
InChI Key: SVJSWELRJWVPQD-XPTKPXFUSA-L
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Description

LY249543 disodium, also known as the S-isomer of lometrexol, is a Methylenetetrahydrofolate Dehydrogenase/Cycl inhibitor . It belongs to the class of organic compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Molecular Structure Analysis

The molecular structure of LY249543 disodium is complex and involves several elements. The elemental analysis shows that it contains Carbon (51.75%), Hydrogen (4.76%), Nitrogen (14.37%), Sodium (9.43%), and Oxygen (19.69%) .

Scientific Research Applications

1. Antitumor Applications in Lung Cancer

Pemetrexed disodium, a compound similar to LY249543 disodium, has shown promise in the treatment of non-small cell lung cancer (NSCLC). It simultaneously inhibits the synthesis of purines and pyrimidines, and its effectiveness is influenced by genetic factors in NSCLC cells. The expression levels of thymidylate synthase (TS), dihydrofolate reductase (DHFR), reduced folate carrier, and folylpoly-gamma-glutamate synthetase genes may serve as biomarkers for predicting responsiveness to this treatment (Wu et al., 2010).

2. Combination Therapy in Lung Cancer

Studies have also explored the combination of pemetrexed disodium with cisplatin as a first-line therapy in patients with advanced non-small cell lung carcinoma. This combination approach enhances the response rate and overall effectiveness of the treatment (Shepherd et al., 2001).

3. Breast Cancer Treatment

Pemetrexed disodium, which has a mechanism of action similar to LY249543 disodium, is active in treating a range of solid tumors, including breast cancer. It has been shown to work effectively in combination with gemcitabine for the treatment of metastatic breast cancer (Adjei, 2001).

4. Chemotherapy Degradation Chemistry

Understanding the degradation chemistry of pemetrexed disodium, a drug similar to LY249543 disodium, is crucial in ensuring the stability and efficacy of the drug. Studies have identified the main degradation pathways of pemetrexed disodium, which include oxidation and hydrolysis, providing insights into the chemical stability of this class of compounds (Jansen et al., 2016).

properties

CAS RN

106400-18-4

Product Name

LY249543 disodium

Molecular Formula

C21H23N5Na2O6

Molecular Weight

487.4235

IUPAC Name

disodium (4-(2-((S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzoyl)-L-glutamate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15-;;/m0../s1

InChI Key

SVJSWELRJWVPQD-XPTKPXFUSA-L

SMILES

O=C([O-])CC[C@@H](C([O-])=O)NC(C1=CC=C(CC[C@H](CN2)CC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY249543;  LY 249543;  LY-249543;  LY249543 sodium;  S-isomer of lometrexol;  DB04322;  lometrexol S-isomer.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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